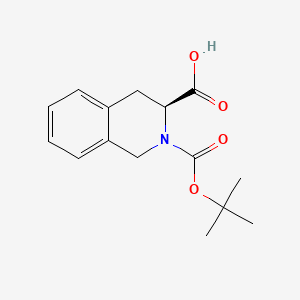

Boc-Tic-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPVZPNLMJDJFB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78879-20-6 | |

| Record name | (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-Tic-OH for Advanced Research

An in-depth examination of the chemical properties, synthesis, and applications of (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its enantiomer, tailored for professionals in drug discovery and development.

Boc-Tic-OH, a conformationally constrained amino acid analogue, serves as a critical building block in medicinal chemistry and peptide research. Its rigid structure allows for the synthesis of peptides and peptidomimetics with well-defined secondary structures, making it an invaluable tool for designing potent and selective therapeutic agents. This guide provides a detailed overview of its chemical identity, properties, and common applications.

Boc-Tic-OH exists as two primary stereoisomers, the (S)- and (R)-enantiomers, which may exhibit different biological activities and are therefore distinguished by unique CAS numbers.

Physicochemical Properties

The fundamental properties of Boc-Tic-OH are consistent across both of its common enantiomeric forms, given their identical molecular formula and mass.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 277.32 g/mol | [1][2] |

| IUPAC Name (S-form) | (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | [3] |

| IUPAC Name (R-form) | (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | [1][4] |

Chemical Identification

The two enantiomers of Boc-Tic-OH are registered under distinct CAS numbers, which is a critical detail for procurement and regulatory purposes. The (S)-form is frequently referred to as Boc-L-Tic-OH, while the (R)-form is known as Boc-D-Tic-OH.

| Enantiomer | CAS Number | Synonyms | Citations |

| (S)-form (L-Tic) | 78879-20-6 | Boc-L-Tic-OH, (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [2][3][5] |

| (R)-form (D-Tic) | 115962-35-1 | Boc-D-Tic-OH, (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [1][4] |

Experimental Protocols and Applications

Boc-Tic-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints into peptide backbones. The following outlines a generalized experimental workflow for its incorporation into a peptide sequence.

Logical Workflow for Peptide Synthesis using Boc-Tic-OH

The diagram below illustrates the standard logical steps for incorporating a Boc-Tic-OH residue into a growing peptide chain during solid-phase synthesis. This process involves the deprotection of the N-terminus of the resin-bound peptide, followed by the coupling of the Boc-Tic-OH amino acid, and subsequent washing to remove excess reagents before the next cycle.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Boc-Tic-OH.

Significance in Drug Development

The incorporation of Boc-Tic-OH into peptide-based drug candidates can significantly enhance their pharmacological properties. The constrained tetrahydroisoquinoline ring system locks the peptide backbone into a specific conformation, which can lead to increased receptor affinity, enhanced selectivity, and improved stability against enzymatic degradation.

Conceptual Signaling Pathway Modulation

Peptides containing Tic residues often target G-protein coupled receptors (GPCRs). The diagram below provides a generalized representation of how a Tic-containing peptide antagonist might function. By binding to the receptor, it prevents the endogenous ligand from activating the G-protein cascade, thereby inhibiting downstream signaling events such as the production of second messengers.

Caption: Antagonistic action of a Tic-peptide on a GPCR signaling pathway.

This guide serves as a foundational resource for researchers and professionals engaged in the use of constrained amino acids like Boc-Tic-OH. For specific experimental applications, further consultation of peer-reviewed literature is recommended.

References

A Technical Guide to the Solubility of Boc-Tic-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the solubility characteristics of (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH), a key building block in peptide synthesis and drug discovery. A comprehensive understanding of its solubility is essential for optimizing reaction conditions, purification processes, and formulation development. This document compiles available qualitative solubility information, provides detailed experimental protocols for quantitative solubility determination, and presents a visual workflow to guide solvent selection.

Core Properties of Boc-Tic-OH

Boc-Tic-OH is a synthetic amino acid derivative where the secondary amine of the tetrahydroisoquinoline core is protected by a tert-butoxycarbonyl (Boc) group.[1] This bulky and lipophilic protecting group significantly influences the molecule's solubility, generally increasing its affinity for organic solvents compared to its unprotected counterpart.[2]

Molecular Structure:

Solubility Profile

Precise quantitative solubility data for Boc-Tic-OH in a wide range of organic solvents is not extensively published in readily available literature. However, based on the general properties of Boc-protected amino acids and the principles of "like dissolves like," a qualitative solubility profile can be inferred. The presence of both a nonpolar Boc group and a polar carboxylic acid group gives the molecule an amphiphilic character.

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Qualitative Solubility of Boc-Tic-OH | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can effectively solvate both the polar carboxylic acid group and the nonpolar Boc group. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to High | The ether oxygen can hydrogen bond with the carboxylic acid proton, while the alkyl portions interact with the rest of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving many organic solids, including those with moderate polarity. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | The hydroxyl group can interact with the carboxylic acid, but the overall polarity may be slightly less favorable for the entire molecule compared to polar aprotic solvents. |

| Nonpolar | Hexanes, Toluene | Low | These solvents are unlikely to effectively solvate the polar carboxylic acid group, leading to poor solubility. |

| Water | - | Low | The presence of the large, nonpolar Boc group and the tetrahydroisoquinoline ring system significantly reduces aqueous solubility.[2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for Boc-Tic-OH in specific solvent systems, the following experimental protocol, based on the equilibrium solubility method, is recommended. This method is widely applicable for determining the solubility of solid compounds in various solvents.[3]

Objective

To quantitatively determine the equilibrium solubility of Boc-Tic-OH in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials

-

Boc-Tic-OH (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Boc-Tic-OH to a series of vials. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of Boc-Tic-OH with known concentrations in the respective solvent.

-

Develop a suitable HPLC method to separate and quantify Boc-Tic-OH.

-

Analyze both the standard solutions and the filtered saturated solutions using the validated HPLC method.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of Boc-Tic-OH in the filtered saturated sample. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving Boc-Tic-OH, based on its solubility requirements.

Caption: Workflow for Boc-Tic-OH solvent selection.

References

A Technical Guide to the Spectroscopic Characterization of Boc-Tic-OH

Introduction

N-tert-Butoxycarbonyl-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) is a valuable constrained amino acid analog used in peptide synthesis to introduce conformational rigidity. Its incorporation into peptides can significantly influence their secondary structure and biological activity. For researchers, scientists, and professionals in drug development, accurate characterization of Boc-Tic-OH is paramount to ensure its purity and structural integrity prior to use in synthesis. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for Boc-Tic-OH, along with detailed experimental protocols for data acquisition.

Molecular Structure

Chemical Formula: C₁₅H₁₉NO₄ Molecular Weight: 277.32 g/mol

The structure of Boc-Tic-OH contains several key functional groups that give rise to characteristic spectroscopic signals: the tert-butoxycarbonyl (Boc) protecting group, the tetrahydroisoquinoline core, and a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of Boc-Tic-OH in solution. Both ¹H and ¹³C NMR are essential for confirming the presence of all structural components.

Expected ¹H NMR Data

The proton NMR spectrum will show distinct signals for the protons of the Boc group, the tetrahydroisoquinoline ring system, and the carboxylic acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Singlet | 9H | tert-Butyl protons of the Boc group |

| ~2.9 - 3.2 | Multiplet | 2H | Methylene protons (C4-H) of the Tic ring |

| ~4.5 - 4.8 | Multiplet | 2H | Methylene protons (C1-H) of the Tic ring |

| ~4.9 - 5.1 | Multiplet | 1H | Methine proton (C3-H) of the Tic ring |

| ~7.1 - 7.3 | Multiplet | 4H | Aromatic protons of the Tic ring |

| ~10 - 13 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

Note: The exact chemical shifts can vary depending on the solvent used.

Expected ¹³C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~28 | tert-Butyl carbons of the Boc group |

| ~30 - 35 | Methylene carbon (C4) of the Tic ring |

| ~40 - 45 | Methylene carbon (C1) of the Tic ring |

| ~55 - 60 | Methine carbon (C3) of the Tic ring |

| ~80 | Quaternary carbon of the Boc group |

| ~125 - 135 | Aromatic carbons of the Tic ring |

| ~155 | Carbonyl carbon of the Boc group |

| ~175 | Carbonyl carbon of the carboxylic acid |

Note: These are approximate values and can vary based on experimental conditions.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Boc-Tic-OH. The spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of its bonds.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| 2850-3000 | Medium | C-H stretch of aliphatic and aromatic groups |

| ~1740 | Strong | C=O stretch of the Boc carbonyl group |

| ~1700 | Strong | C=O stretch of the carboxylic acid carbonyl |

| ~1600, ~1480 | Medium-Weak | C=C stretch of the aromatic ring |

| 1365-1395 | Medium | C-H bend of the tert-butyl group |

| 1150-1170 | Strong | C-O stretch of the Boc group |

Note: The exact peak positions and shapes can be influenced by the sampling method (e.g., KBr pellet, thin film).[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Boc-Tic-OH, confirming its identity. Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected Mass Spectrometry Data

| m/z | Ion |

| 278.13 | [M+H]⁺ |

| 300.11 | [M+Na]⁺ |

| 222.11 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 178.08 | [M+H - Boc]⁺ (loss of the Boc group) |

Note: M represents the parent molecule. The observed m/z values correspond to the protonated molecule and common adducts or fragments.[6]

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of Boc-Tic-OH in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 16-64), a relaxation delay of 1-2 seconds, and an appropriate spectral width.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of Boc-Tic-OH with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Transfer the mixture to a pellet-pressing die.

-

-

Pellet Formation: Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[7]

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of Boc-Tic-OH (approximately 10-100 µM) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrumentation Setup:

-

Set the ESI source to positive ion mode.

-

Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum over a suitable m/z range (e.g., 100-500) to detect the parent ion and potential fragments.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant ions, such as adducts ([M+Na]⁺) or fragment ions, to confirm the molecular weight and aspects of the structure.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Boc-Tic-OH.

Caption: Workflow for Spectroscopic Analysis of Boc-Tic-OH.

References

- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of Boc-Tic-OH: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Tic-OH, or (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a conformationally constrained non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its rigid tetrahydroisoquinoline (Tic) core imparts a high degree of conformational restriction upon peptides and peptidomimetics, making it a powerful tool for controlling molecular shape and, consequently, biological activity. Understanding the conformational preferences of the Boc-Tic-OH moiety itself is paramount for the rational design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the conformational analysis of Boc-Tic-OH, drawing upon data from analogous systems and detailing the key experimental and computational methodologies employed in such studies. While specific experimental data for Boc-Tic-OH is limited in the public domain, the principles and data presented herein for structurally related molecules offer a robust framework for predicting and analyzing its conformational behavior.

Key Conformational Features of Boc-Protected Tetrahydroisoquinoline Systems

The conformational landscape of Boc-Tic-OH is primarily dictated by two key structural features: the puckering of the tetrahydroisoquinoline ring and the rotational isomerism around the N-Boc amide bond.

Tetrahydroisoquinoline Ring Puckering

The six-membered dihydropyridine ring of the tetrahydroisoquinoline scaffold is not planar and can adopt several low-energy conformations, most notably half-chair, boat, and sofa forms. High-level quantum chemistry calculations on the parent 1,2,3,4-tetrahydroquinoline (THQ) molecule have identified four stable conformations, consisting of two pairs of energetically equivalent enantiomers. These studies suggest a low energy barrier between the non-equivalent conformers, indicating that conformational cooling to the most stable form can readily occur. For substituted tetrahydroisoquinolines, the heterocyclic ring generally prefers a half-chair conformation, with bulky substituents occupying pseudo-equatorial positions to minimize steric strain.

N-Boc Amide Bond Isomerism

A critical aspect of the conformational analysis of Boc-Tic-OH is the rotational isomerism around the carbamate (N-C) bond of the Boc protecting group. Similar to the peptide bond in proline-containing peptides, this bond can exist in either a cis or trans conformation. NMR studies on N-acyl-proline derivatives have shown that the cis-trans isomerization is a slow process on the NMR timescale, leading to the observation of distinct sets of resonances for each isomer.[1][2]

For N-arylacyl derivatives of tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA), a close analog of Boc-Tic-OH, variable temperature NMR studies have revealed the presence of two major conformational rotamers. This phenomenon is attributed to the restricted rotation around the amide bond.[3]

Quantitative Conformational Data from Analogous Systems

The following tables summarize quantitative data from conformational studies of systems analogous to Boc-Tic-OH, providing valuable insights into the expected conformational populations and energy barriers.

Table 1: Amide Bond Rotamer Populations in N-Acyl Proline Derivatives

| Compound | Solvent | trans Isomer Population (%) | cis Isomer Population (%) | Reference |

| Ac-Pro-Gly-Pro-OH | Aqueous | 41 (trans-trans) | 13 (cis-cis) | [1] |

| Ac-Pro-Gly-Pro-OH | Aqueous | 26 (trans-cis) | 20 (cis-trans) | [1] |

| N-acetyl-N'-methylprolineamide | Acetonitrile | Major | Minor | [4] |

| N-acetyl-N'-methylprolineamide | DMSO | Major | Minor | [4] |

Table 2: Conformational Data for N-Arylacyl-THIQ3CA Analogs

| Parameter | Value | Reference |

| Major Rotamer Population | ~75% | [3] |

| Minor Rotamer Population | ~25% | [3] |

| Kinetic Barrier to Interconversion | ~17 kcal/mol | [3] |

Experimental Protocols for Conformational Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides a powerful approach to elucidating the conformational preferences of Boc-Tic-OH in solution and in the solid state, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for studying the solution-state conformation of molecules. A variety of NMR experiments can provide information on through-bond and through-space connectivities, which in turn can be used to define the three-dimensional structure.

Experimental Workflow for NMR Conformational Analysis

Detailed Methodologies:

-

Sample Preparation:

-

Dissolve 5-10 mg of high-purity Boc-Tic-OH in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence the conformational equilibrium.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

For quantitative studies, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NOE measurements.

-

-

1D and 2D NMR Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to determine chemical shifts and scalar coupling constants (³JHH). Coupling constants can provide information about dihedral angles via the Karplus equation.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, aiding in the assignment of the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, facilitating the assignment of both ¹H and ¹³C resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, providing information about the connectivity across quaternary carbons and heteroatoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the three-dimensional structure. They detect through-space interactions between protons that are close in proximity (typically < 5 Å).[5][6]

-

For small molecules like Boc-Tic-OH (MW < 600 g/mol ), NOESY is generally the preferred experiment.[6] A mixing time of 0.4 to 0.8 seconds is typically optimal.[7]

-

ROESY is used for intermediate-sized molecules where the NOE may be close to zero, or to differentiate between NOE and chemical exchange cross-peaks.[7]

-

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[8][9][10] This technique requires the growth of a high-quality single crystal of the compound.

Experimental Workflow for X-ray Crystallography

Detailed Methodologies:

-

Crystal Growth:

-

Vapor Diffusion: This is a highly effective method for growing high-quality crystals of small molecules.[11][12]

-

Dissolve the Boc-Tic-OH in a small amount of a "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a larger volume of a "bad" solvent (in which the compound is poorly soluble but which is miscible with the good solvent).

-

Slow diffusion of the bad solvent vapor into the good solvent will gradually decrease the solubility of the compound, leading to the formation of crystals.[12]

-

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13]

-

-

Structure Solution and Refinement:

-

The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

-

The intensities of the spots are used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically done using "direct methods".[8]

-

An initial model of the molecule is built into the electron density map.

-

The atomic coordinates and thermal displacement parameters are refined against the experimental data using a least-squares minimization procedure, often with software such as SHELXL.[14][15][16]

-

Computational Conformational Analysis

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its low-energy conformations.

Computational Workflow for Conformational Analysis

Detailed Methodologies:

-

Conformational Search:

-

Generate an initial 3D structure of Boc-Tic-OH.

-

Perform a systematic or stochastic search of the conformational space by rotating the rotatable bonds. This is typically done using a molecular mechanics (MM) force field, such as MMFF94 or UFF, which are computationally efficient.[17]

-

A large number of conformers are generated and their energies are calculated.

-

-

Geometry Optimization and Energy Calculation:

-

The low-energy conformers identified in the conformational search are then subjected to geometry optimization at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set. This provides more accurate geometries and relative energies.

-

The relative energies of the optimized conformers can be used to calculate their Boltzmann populations at a given temperature, providing an estimate of their relative abundance in solution.

-

-

Molecular Dynamics (MD) Simulations:

-

MD simulations can be used to explore the conformational landscape of Boc-Tic-OH over time, providing insights into its dynamic behavior and the transitions between different conformational states.

-

Software packages such as GROMACS and Amber are commonly used for MD simulations.[18][19][20][21][22] A typical workflow involves setting up the system with the molecule in a solvent box, performing energy minimization and equilibration, and then running a production simulation for a desired length of time.

-

Conclusion

References

- 1. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. rigaku.com [rigaku.com]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. unifr.ch [unifr.ch]

- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 15. An Easy Structure - Sucrose [xray.uky.edu]

- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. GROMACS Tutorials [mdtutorials.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. Welcome to the GROMACS tutorials! — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 22. pubs.acs.org [pubs.acs.org]

The Role of Boc-Tic-OH: A Constrained Amino Acid for Advanced Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the development of peptide-based therapeutics often faces challenges related to poor metabolic stability, low bioavailability, and conformational flexibility. The incorporation of constrained amino acids into peptide sequences has emerged as a powerful strategy to overcome these limitations. Among these, (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) , a conformationally restricted analog of phenylalanine, has garnered significant attention. Its rigid bicyclic structure imparts a predictable and stable conformation to peptide backbones, leading to enhanced biological activity, receptor selectivity, and resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the synthesis, incorporation, and impact of Boc-Tic-OH in peptide and peptidomimetic drug design, with a particular focus on its application in developing novel opioid receptor modulators. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows are presented to facilitate its application in research and development.

Introduction: The Significance of Conformational Constraint in Peptide Drug Design

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their inherent flexibility in solution often leads to a high entropic penalty upon binding to their biological targets, resulting in reduced affinity. Furthermore, linear peptides are susceptible to rapid degradation by proteases in vivo. Introducing conformational constraints, such as through the use of cyclic structures or unnatural amino acids like Tic, can pre-organize the peptide into its bioactive conformation, thereby enhancing receptor binding and improving metabolic stability.[1][2]

Boc-Tic-OH serves as a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a β-turn-inducing element.[3] The tetrahydroisoquinoline scaffold effectively mimics the side chain of phenylalanine while restricting the rotation around the N-Cα and Cα-C bonds, profoundly influencing the secondary structure of the peptide.[4] This guide will delve into the technical aspects of utilizing Boc-Tic-OH to engineer peptides with superior therapeutic properties.

Physicochemical Properties of Boc-Tic-OH

A thorough understanding of the physicochemical properties of Boc-Tic-OH is essential for its effective use in synthesis and peptide design.

| Property | Value |

| IUPAC Name | (3S)-2-[(tert-butoxycarbonyl)]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Synonyms | (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Boc-L-Tic-OH |

| CAS Number | 78879-20-6 |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |

Synthesis of Boc-Tic-OH

The synthesis of Boc-Tic-OH is typically achieved in a two-step process: the formation of the tetrahydroisoquinoline-3-carboxylic acid (Tic) core via the Pictet-Spengler reaction, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.[5][6]

Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5] For the synthesis of (S)-Tic, L-phenylalanine is used as the starting material.

Experimental Protocol: Pictet-Spengler Reaction for (S)-Tic Synthesis

Materials:

-

L-phenylalanine

-

Formaldehyde (37% aqueous solution)

-

Hydrobromic acid (48% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of L-phenylalanine and 48% hydrobromic acid is heated.[7]

-

A 37% aqueous solution of formaldehyde is added dropwise to the heated mixture.[7]

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the hydrobromide salt of (S)-Tic precipitates out of the solution.[7]

-

The precipitate is collected by filtration and washed with a cold solvent.

-

The free amino acid is obtained by neutralizing the hydrobromide salt with a base, such as sodium hydroxide, to a pH of approximately 7.[7]

-

The resulting (S)-Tic is then isolated and dried.

Boc Protection of (S)-Tic

The secondary amine of the newly synthesized Tic is then protected with a Boc group to yield Boc-Tic-OH, making it suitable for use in SPPS.

Experimental Protocol: Boc Protection of (S)-Tic

Materials:

-

(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane and water or another suitable solvent system

-

Ethyl acetate

-

Citric acid solution (5%)

Procedure:

-

(S)-Tic is dissolved in a mixture of dioxane and water containing a base such as triethylamine or sodium bicarbonate.[8][9]

-

Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, and the mixture is stirred at room temperature for several hours.[8]

-

The reaction progress is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then diluted with water and washed with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O and byproducts.[9]

-

The aqueous layer is acidified to a pH of 2-3 with a 5% citric acid solution.[9]

-

The product, Boc-Tic-OH, is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

Incorporation of Boc-Tic-OH in Solid-Phase Peptide Synthesis (SPPS)

Boc-Tic-OH is readily incorporated into peptide chains using standard Boc-SPPS protocols. Due to its constrained nature, coupling of the subsequent amino acid to the Tic residue may sometimes require optimized conditions.

Experimental Protocol: Boc-SPPS Cycle for Boc-Tic-OH Incorporation

Materials:

-

Boc-protected amino acids (including Boc-Tic-OH)

-

Rink amide or other suitable resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF) for Fmoc deprotection (if using a mixed Boc/Fmoc strategy) or Trifluoroacetic acid (TFA) (50% in DCM) for Boc deprotection

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

-

Resin Swelling: The resin is swollen in DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treatment with 50% TFA in DCM for 30 minutes. The resin is then washed thoroughly with DCM and DMF.

-

Neutralization: The resin is neutralized with a solution of 10% DIEA in DMF.

-

Coupling of Boc-Tic-OH:

-

In a separate vial, Boc-Tic-OH (2-4 equivalents) is pre-activated with a coupling reagent like HBTU or HATU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF for 5-10 minutes.

-

The activated Boc-Tic-OH solution is added to the deprotected and neutralized resin.

-

The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction is monitored using a Kaiser test (a negative result indicates a complete reaction). If the coupling is incomplete, the step can be repeated.

-

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The Role of Boc-Tic-OH in Opioid Peptide Drug Design

A significant application of Boc-Tic-OH has been in the design of potent and selective opioid receptor ligands. The incorporation of Tic into opioid peptides has been shown to dramatically influence their binding affinity and selectivity for the μ (mu) and δ (delta) opioid receptors.[10]

Quantitative Impact on Receptor Binding Affinity

The rigid structure of Tic can favor a conformation that is optimal for binding to a specific opioid receptor subtype. This "pre-organization" reduces the entropic penalty of binding, leading to higher affinity.[10]

Table 1: Opioid Receptor Binding Affinities of Tic-Containing Tetrapeptide Analogues

| Peptide | μ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | Selectivity (μ/δ) |

| H-Tyr-D-Tic-Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | 0.038 |

| H-Tyr-L-Tic-Phe-Phe-OH | 1700 ± 200 | 1.2 ± 0.1 | 1417 |

Data adapted from Schiller et al. (1992) and Schiller et al. (1992).[10]

As shown in Table 1, the stereochemistry of the incorporated Tic residue has a profound impact on receptor selectivity. The D-Tic containing analogue exhibits a preference for the μ-opioid receptor, while the L-Tic containing peptide shows remarkable selectivity for the δ-opioid receptor.

In Vitro and In Vivo Efficacy

The enhanced receptor affinity and selectivity of Tic-containing peptides often translate to improved biological activity in both in vitro and in vivo models.

Table 2: In Vitro and In Vivo Activity of Selected Tic-Containing Peptides

| Peptide | Assay | Receptor Target | Activity |

| H-Tyr-L-Tic-Phe-Phe-OH | Mouse Vas Deferens | δ-Opioid | Potent antagonist (Kₑ = 3-8 nM) |

| H-Dmt-Tic-NH-CH(CH₂-Ph)-CH₂-NH-Phe-Phe-NH₂ | Rat Hot Plate (i.c.v.) | μ-Opioid | Potent analgesic |

Data adapted from Schiller et al. (1992) and Gach et al. (2011).

Experimental Protocols for Biological Evaluation

To assess the biological impact of incorporating Boc-Tic-OH, a series of in vitro and in vivo assays are employed.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a Tic-containing peptide for a specific receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).

-

Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

-

Test peptide (Tic-containing analogue).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test peptide.

-

In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test peptide in the binding buffer.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental Protocol: In Vivo Hot Plate Test

Objective: To assess the analgesic properties of a Tic-containing peptide.

Materials:

-

Hot plate apparatus.

-

Test animals (e.g., mice).

-

Test peptide, vehicle control (e.g., saline), and positive control (e.g., morphine).

Procedure:

-

Acclimatize the animals to the testing environment.

-

Determine the baseline pain threshold by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and measuring the latency to a pain response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.

-

Administer the test peptide, vehicle, or positive control to the animals (e.g., via intracerebroventricular or intravenous injection).

-

At various time points after administration, re-measure the pain threshold on the hot plate.

-

The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE).

Visualizing Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow from peptide design to biological evaluation when incorporating Boc-Tic-OH.

Opioid Receptor Signaling Pathway

Peptides containing Tic that target opioid receptors, which are G-protein coupled receptors (GPCRs), modulate downstream signaling cascades.

Conclusion

Boc-Tic-OH is a powerful and versatile tool in the arsenal of peptide chemists and drug discovery scientists. Its ability to impart conformational rigidity leads to peptides with enhanced receptor affinity, selectivity, and metabolic stability. The successful application of Boc-Tic-OH in the development of potent opioid receptor modulators underscores its potential for creating novel therapeutics for a wide range of diseases. The detailed synthetic and biological evaluation protocols provided in this guide are intended to empower researchers to effectively utilize this constrained amino acid in their pursuit of next-generation peptide drugs.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

- 3. resource.aminer.org [resource.aminer.org]

- 4. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

Stability and Storage of Boc-Tic-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH). Adherence to these guidelines is critical for maintaining the integrity and purity of this valuable synthetic building block, ensuring reliable and reproducible results in research and drug development applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Boc-Tic-OH is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol |

| Appearance | White to off-white solid, powder, or crystals |

| Melting Point | 125-126.5 °C |

| CAS Number | 78879-20-6 |

| Storage Temperature | 2-8°C |

Stability Profile

The stability of Boc-Tic-OH is primarily dictated by the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group. Understanding its stability under various conditions is crucial for preventing degradation and ensuring the quality of the material.

Key Stability Characteristics:

-

Acid Lability: The Boc group is highly susceptible to cleavage under acidic conditions.[] The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, which subsequently decomposes into isobutene and carbon dioxide.[] This property is fundamental to its use in peptide synthesis, allowing for selective deprotection.[2]

-

Base Stability: Boc-Tic-OH is generally stable under basic and nucleophilic conditions.[3][4]

-

Thermal Stability: While stable at refrigerated and ambient temperatures, prolonged exposure to high temperatures can lead to thermal degradation.[5][6] Quantitative data on the thermal decomposition of Boc-Tic-OH is not extensively published, but as a general precaution, elevated temperatures should be avoided.

-

Photostability: Specific photostability studies on Boc-Tic-OH are not widely available. As a general practice for complex organic molecules, it is recommended to store the compound protected from light.

Degradation Pathways

The primary degradation pathway for Boc-Tic-OH is the acid-catalyzed hydrolysis of the Boc group, yielding the free amino acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH), and byproducts.

Caption: Acid-catalyzed degradation of Boc-Tic-OH.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and extend the shelf life of Boc-Tic-OH.

| Condition | Recommendation |

| Temperature | Long-term: 2-8°C.[7] For extended storage, -20°C is also a suitable option. |

| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. |

| Light | Store in a light-resistant container (e.g., amber vial) to prevent potential photodegradation. |

| Moisture | Store in a desiccated environment to prevent hydrolysis of the acid-labile Boc group. |

Handling and Use Workflow

To ensure the integrity of Boc-Tic-OH during handling and experimental use, a systematic workflow should be followed.

Caption: Recommended workflow for handling Boc-Tic-OH.

Experimental Protocols

The following are representative protocols for assessing the stability of Boc-Tic-OH. These may require optimization based on available instrumentation and specific experimental goals.

Forced Degradation Study

This study is designed to identify potential degradation products and assess the stability of Boc-Tic-OH under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of Boc-Tic-OH in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to 60°C for 48 hours.

-

Photodegradation: Expose the solid powder to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze all samples, including a control sample stored at 2-8°C, by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC).

HPLC Method for Purity and Stability Analysis

This method can be used to determine the purity of Boc-Tic-OH and quantify its degradation in stability studies.

| HPLC Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30-40°C |

| Injection Volume | 10-20 µL |

Data Presentation:

The results of the forced degradation study can be summarized in a table to show the percentage of degradation under each condition.

| Stress Condition | % Degradation of Boc-Tic-OH | Major Degradation Product(s) |

| 0.1 M HCl, 60°C, 24h | [Insert Data] | Tic-OH |

| 0.1 M NaOH, 60°C, 24h | [Insert Data] | [Identify if any] |

| 3% H₂O₂, RT, 24h | [Insert Data] | [Identify if any] |

| 60°C, 48h (solid) | [Insert Data] | [Identify if any] |

| Photostability (ICH Q1B) | [Insert Data] | [Identify if any] |

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Summary

The stability of Boc-Tic-OH is robust under recommended storage conditions, but it is susceptible to degradation, primarily through acid-catalyzed hydrolysis. By adhering to the storage and handling guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of Boc-Tic-OH, leading to more reliable and successful synthetic outcomes.

References

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Tic-OH ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS) for decades. While the Fmoc/tBu strategy has gained widespread popularity for its milder deprotection conditions, the Boc/Bzl strategy remains a powerful and relevant tool, particularly for the synthesis of long, complex, or hydrophobic peptides.[][2] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemistry to detailed experimental protocols and troubleshooting.

The Chemistry of the Boc Group: Protection and Deprotection

The Boc group is an acid-labile protecting group used to temporarily mask the α-amino group of an amino acid during peptide synthesis.[2][3] Its stability in basic and nucleophilic conditions makes it an excellent orthogonal partner to other protecting groups.[4][5]

Introduction of the Boc Group (Protection)

The most common method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[5][6] The reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the carbonyl carbons of Boc₂O.[7][8] This process is often carried out in the presence of a base, such as triethylamine or sodium hydroxide, although it can proceed without a base.[5] The byproducts of this reaction are tert-butanol and carbon dioxide, which are easily removed.[8]

Diagram: Boc Protection Mechanism

Caption: Mechanism of Boc protection of an amino acid using Boc anhydride.

Removal of the Boc Group (Deprotection)

The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[2][9] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine.[10][11]

Diagram: Boc Deprotection Mechanism

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

In the Boc/Bzl SPPS strategy, the Boc group provides temporary protection for the α-amino group, while more acid-stable protecting groups, typically benzyl-based (Bzl), are used for the side chains of reactive amino acids.[9] The synthesis cycle involves the following key steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[12][13]

-

Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to generate the free amine.[13]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the peptide chain.

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the removal of the side-chain protecting groups and cleavage of the peptide from the resin, which requires a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[9][14]

Diagram: Boc-SPPS Workflow

Caption: A simplified workflow of the Boc solid-phase peptide synthesis cycle.

Quantitative Data and Experimental Protocols

Reagents and Conditions

The following tables summarize common reagents and conditions for Boc protection and deprotection.

Table 1: Boc Protection of Amino Acids

| Reagent | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |

| (Boc)₂O | Triethylamine | Dioxane/Water | Room Temp | 2-4 h | >90 |

| (Boc)₂O | NaOH | Water/THF | 0 - Room Temp | 1-3 h | >90 |

| BOC-ON | Triethylamine | Dioxane/Water | Room Temp | ~2 h | Excellent |

Data compiled from multiple sources.[3][6][15]

Table 2: Boc Deprotection in SPPS

| Reagent | Concentration (v/v) | Solvent | Time (min) | Scavenger (optional) |

| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 5 - 30 | Anisole, Thioanisole |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 5 - 60 | - |

Data compiled from multiple sources.[2][12][16]

Detailed Experimental Protocols

Protocol 1: Boc Protection of Alanine

-

Dissolve alanine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[15]

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) while stirring at room temperature.[15]

-

Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted Boc anhydride and byproducts.

-

Acidify the aqueous layer with a 5% citric acid solution and extract the Boc-alanine into ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.

Protocol 2: Boc Deprotection in SPPS

-

Swell the Boc-peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[17]

-

Drain the solvent and add a fresh solution of 50% TFA in DCM. Agitate for 15-25 minutes.[17]

-

Filter the resin and wash thoroughly with DCM to remove the TFA.

-

Proceed with the neutralization step.

Advantages, Disadvantages, and Side Reactions

Comparison with Fmoc Chemistry

| Feature | Boc Strategy | Fmoc Strategy |

| α-Amine Protection | Acid-labile (TFA) | Base-labile (Piperidine) |

| Side-Chain Protection | Strong acid-labile (HF, TFMSA) | Acid-labile (TFA) |

| Final Cleavage | Harsh (HF, TFMSA) | Mild (TFA) |

| Aggregation | Less prone for hydrophobic peptides | More prone to aggregation |

| Cost | Reagents are generally less expensive | Reagents are more expensive |

| Safety | Requires handling of hazardous HF or TFMSA | Piperidine is a regulated substance |

This table provides a general comparison.[][2][9][14]

Common Side Reactions

-

Diketopiperazine Formation: This can occur at the dipeptide stage, especially with proline as one of the first two residues.[17][18]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to this side reaction under both acidic and basic conditions.[17][18]

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains like those of tryptophan, methionine, and cysteine. The use of scavengers such as anisole or thioanisole is crucial to prevent this.[3][13]

-

Pyroglutamate Formation: N-terminal glutamine can cyclize to form pyroglutamate.[19]

Conclusion

The Boc protecting group, a veteran of peptide chemistry, continues to be an indispensable tool for the synthesis of challenging peptides. Its unique properties, particularly in mitigating aggregation in hydrophobic sequences, ensure its place in the modern peptide synthesis laboratory.[][9] A thorough understanding of its chemistry, reaction conditions, and potential side reactions, as outlined in this guide, is essential for its successful application in research and drug development.

References

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. peptide.com [peptide.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. lifetein.com [lifetein.com]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. chempep.com [chempep.com]

- 18. peptide.com [peptide.com]

- 19. BOC Protection and Deprotection [bzchemicals.com]

Boc-Tic-OH as a Phenylalanine Mimetic: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of peptide and small molecule drug design, the strategic use of unnatural amino acids is a critical tool for optimizing pharmacological properties. This guide focuses on N-Boc-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH), a conformationally constrained mimetic of phenylalanine (Phe). By incorporating the phenyl ring of the Phe side chain into a cyclic structure, Tic provides a rigid scaffold that can pre-organize a peptide or molecule into a bioactive conformation. This often leads to enhanced receptor affinity, increased selectivity, and improved metabolic stability compared to their flexible, native phenylalanine counterparts. This document provides a comprehensive overview of Boc-Tic-OH, including quantitative comparisons, detailed experimental protocols for its use, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: The Rationale for Phenylalanine Mimetics

Phenylalanine is a common amino acid in biologically active peptides and serves as a key structural motif in many small molecule drugs. Its aromatic side chain is crucial for various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking with biological receptors. However, the conformational flexibility of the Phe side chain can be a liability in drug design, leading to a significant entropic penalty upon binding to a target and potential recognition by proteolytic enzymes.

Conformationally constrained phenylalanine mimetics, such as Tic, address these limitations. The rigid structure of Tic reduces the number of accessible conformations, which can lock the molecule into a shape that is highly complementary to the target's binding site. This pre-organization can lead to a substantial increase in binding affinity and receptor selectivity.

Quantitative Data: Tic-Containing vs. Phenylalanine-Containing Peptides

The incorporation of Tic in place of Phe can have a profound impact on the pharmacological profile of a peptide. The following tables summarize quantitative data from comparative studies, primarily focusing on the field of opioid receptor ligands where Tic is a well-established phenylalanine mimetic.

Table 1: Opioid Receptor Binding Affinities of Tetrapeptide Analogues

This table compares the binding affinities (Ki) of a tetrapeptide where the second residue is either D-Tic or D-Phe, highlighting the impact of the conformational constraint on receptor affinity and selectivity.

| Peptide Sequence | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity (μ/δ) |

| H-Tyr-D-Tic -Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | 0.038 |

| H-Tyr-D-Phe -Phe-Phe-NH₂ | 18.3 ± 1.5 | 1.1 ± 0.1 | 16.6 |

Data sourced from Schiller et al. and compiled by BenchChem.[1]

Analysis: The substitution of D-Phe with D-Tic dramatically shifts the selectivity profile. The D-Tic-containing peptide shows a marked preference for the μ-opioid receptor, whereas the D-Phe analogue is highly selective for the δ-opioid receptor.[1] This demonstrates how conformational restriction can be a powerful tool for tuning receptor selectivity.

Signaling Pathways

Peptides and drugs containing phenylalanine or its mimetics often target G-protein coupled receptors (GPCRs), such as the opioid receptors.[2] The binding of a ligand to these receptors initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting the downstream effects of novel drug candidates.

Generalized GPCR Signaling Pathway

The activation of a G-protein coupled receptor by an agonist, such as a Tic-containing peptide, triggers the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.[3] These subunits then modulate the activity of downstream effectors like adenylyl cyclase and ion channels, leading to a cellular response.[3][4]

Experimental Protocols

The synthesis and evaluation of peptides containing Boc-Tic-OH follow established methodologies in peptide chemistry. The primary method used is Solid-Phase Peptide Synthesis (SPPS).

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a well-established method for synthesizing peptides.[5] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6] The use of the Boc protecting group for the Nα-amino group requires a strong acid for its removal at each step.[7][8]

Materials:

-

Resin: PAM resin is commonly used for Boc-SPPS.[8]

-

Protected Amino Acids: Boc-Tic-OH, and other required Boc-protected amino acids.

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[8]

-

Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.[8]

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar carbodiimide-based reagent.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Cleavage Cocktail: Hydrogen Fluoride (HF) with scavengers (e.g., anisole). (Caution: HF is extremely hazardous and requires specialized equipment and training) .[7]

Procedure:

-

Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid or attach the first Boc-amino acid to the resin. Swell the resin in DMF.[9]

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid by treating the resin with 50% TFA in DCM for approximately 20-30 minutes.[8]

-

Washing: Wash the resin extensively with DCM and then DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with DIEA in DCM to liberate the free amine.[8]

-

Amino Acid Coupling: Dissolve the next Boc-protected amino acid (e.g., Boc-Tic-OH) and a coupling agent like HBTU in DMF. Add this activation mixture to the resin and allow it to react for 1-2 hours to form the new peptide bond.[9]

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

-

Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid like HF.[5]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Radioligand Binding Assay Protocol

To determine the binding affinity (Ki) of a newly synthesized Tic-containing peptide, a competitive radioligand binding assay is commonly performed.

Principle: This assay measures the ability of the unlabeled test peptide (the "competitor," e.g., H-Tyr-D-Tic-Phe-Phe-NH₂) to displace a known radiolabeled ligand from its receptor. The concentration of the test peptide that displaces 50% of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki).

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor (e.g., μ- and δ-opioid receptors).

-

Radioligand: A high-affinity, receptor-selective radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

-

Test Peptide: The synthesized Tic-containing peptide, dissolved and serially diluted.

-

Incubation Buffer: e.g., Tris-HCl buffer with appropriate additives.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Glass Fiber Filters: To trap the membranes with the bound radioligand.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Preparation: Prepare serial dilutions of the test peptide.

-

Incubation: In assay tubes, combine the cell membranes, the radioligand (at a fixed concentration near its Kd), and varying concentrations of the test peptide. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each test peptide concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test peptide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Boc-Tic-OH is a powerful and versatile building block in medicinal chemistry, serving as a conformationally constrained mimetic of phenylalanine. Its incorporation into peptides and small molecules can dramatically enhance receptor affinity and selectivity by reducing the entropic penalty of binding. The quantitative data and established experimental protocols presented in this guide provide a solid framework for the rational design and synthesis of novel therapeutics. The strategic use of such constrained mimetics is a key approach in the ongoing effort to develop more potent, selective, and metabolically stable drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Opioid receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Custom Peptide Synthesis [peptide2.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. biotage.com [biotage.com]

Methodological & Application

Application Notes and Protocols for Boc-Tic-OH Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The tert-butyloxycarbonyl (Boc) strategy is a well-established methodology within SPPS. This document provides a detailed protocol for the incorporation of the sterically hindered, non-proteinogenic amino acid Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) into a peptide sequence using manual Boc-SPPS.

Boc-Tic-OH is a conformationally constrained phenylalanine analogue. Its incorporation into peptides can induce specific secondary structures and enhance biological activity and metabolic stability. However, its bulky, rigid structure presents a significant challenge for peptide bond formation, often leading to incomplete or failed couplings. This protocol outlines optimized conditions to facilitate the efficient incorporation of this challenging amino acid.

Materials and Reagents

| Reagent | Supplier | Typical Purity |

| Merrifield Resin (1% DVB, 100-200 mesh) | Sigma-Aldrich | 0.8-1.2 mmol/g |

| Boc-Tic-OH | Sigma-Aldrich | ≥97.0% (TLC) |

| N,N-Dimethylformamide (DMF) | Fisher Chemical | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Fisher Chemical | ACS Grade |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | ≥99% |

| N,N-Diisopropylethylamine (DIEA) | Sigma-Aldrich | ≥99.5% |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ChemPep Inc. | ≥99% |

| Anhydrous Hydrogen Fluoride (HF) | Airgas | N/A |

| p-Cresol | Sigma-Aldrich | ≥99% |

| Diethyl ether | Fisher Chemical | ACS Grade |

Experimental Protocols

Resin Selection and Swelling

Merrifield resin is a suitable solid support for Boc-SPPS when the desired product is a peptide with a C-terminal carboxylic acid.[1][2] The benzyl ester linkage to the resin is stable to the acidic conditions used for Boc deprotection but can be cleaved with strong acids like HF.[1]

Protocol:

-

Place the desired amount of Merrifield resin (e.g., 1 g, with a substitution of 1.0 mmol/g) in a reaction vessel.

-

Add dichloromethane (DCM) to the resin (10-15 mL per gram of resin).

-

Gently agitate the resin for 1-2 hours at room temperature to allow for adequate swelling.[1]

-

Drain the DCM by filtration.

First Amino Acid Attachment (Loading)

The first Boc-protected amino acid is attached to the resin via an ester linkage.

Protocol:

-

Dissolve Boc-amino acid (2 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add cesium carbonate (1 equivalent) to the amino acid solution and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting cesium salt in DMF (10 mL per gram of resin).

-

Add the solution to the swollen resin.

-